molecular formula C13H9F2NO B1421769 4-(3,5-Difluorobenzoyl)-2-methylpyridine CAS No. 1187171-33-0

4-(3,5-Difluorobenzoyl)-2-methylpyridine

Cat. No.: B1421769
CAS No.: 1187171-33-0
M. Wt: 233.21 g/mol
InChI Key: SDNLKUBLRLROBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluorobenzoyl)-2-methylpyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 3,5-difluorobenzoyl group and a methyl group at the 2-position. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Scientific Research Applications

4-(3,5-Difluorobenzoyl)-2-methylpyridine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of advanced materials and in various industrial processes.

Safety and Hazards

While specific safety and hazard information for “4-(3,5-Difluorobenzoyl)-2-methylpyridine” was not found, “3,5-Difluorobenzoyl chloride” is classified as a flammable liquid (Category 2), and it may cause skin corrosion and serious eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorobenzoyl)-2-methylpyridine typically involves the following steps:

  • Formation of 3,5-Difluorobenzoyl Chloride: This intermediate is often prepared by the reaction of 3,5-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Coupling Reaction: The 3,5-difluorobenzoyl chloride is then reacted with 2-methylpyridine in the presence of a base such as triethylamine (Et₃N) to form the desired product.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyridine ring or the benzoyl group can produce a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Comparison with Similar Compounds

  • 3,5-Difluorobenzoyl chloride

  • 2-Methylpyridine

  • 4-(3,5-Difluorobenzoyl)pyridine

Uniqueness: 4-(3,5-Difluorobenzoyl)-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable in various applications where precise chemical functionality is required.

Properties

IUPAC Name

(3,5-difluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNLKUBLRLROBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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